molecular formula C11H12N2O3 B13574390 4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carboxylic acid

4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13574390
M. Wt: 220.22 g/mol
InChI Key: ZEBDYGKOJNVRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carboxylic acid is a heterocyclic compound that features a pyrimidine ring attached to a cyclohexane ring with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4-oxo-1-pyrimidin-5-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c14-9-1-3-11(4-2-9,10(15)16)8-5-12-7-13-6-8/h5-7H,1-4H2,(H,15,16)

InChI Key

ZEBDYGKOJNVRNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=CN=CN=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.